molecular formula C15H19NO3 B6163445 benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 124032-31-1

benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6163445
CAS No.: 124032-31-1
M. Wt: 261.32 g/mol
InChI Key: IDRYIYLOYFOQDA-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a synthetic intermediate belonging to the class of 4-azaspiro[2.5]octanes, a scaffold recognized in medicinal chemistry for its three-dimensional, spirocyclic structure. This specific compound features a benzyl carbamate protecting group and a hydroxy functional group, making it a versatile building block for the synthesis of novel amine-containing scaffolds . Recent research underscores the significant untapped potential of simple, unexplored ring systems in drug discovery. Enumeration studies from the GDB-4c database have revealed that a large proportion of such conceivable scaffolds, particularly those containing seven-membered rings like certain azepanes, are absent from major chemical databases and thus represent a reservoir of structural novelty . While the specific biological activity of this compound may not be fully characterized, its core structure is highly relevant for investigating new chemical space. Structurally related N-benzylated azepane compounds have recently emerged as potent inhibitors of monoamine transporters—including the norepinephrine transporter (NET) and dopamine transporter (DAT)—and the σ-1 receptor, with IC50 values reaching the nanomolar range . This suggests that the 4-azaspiro[2.5]octane scaffold is a promising template for probing neuropsychiatric targets. The favorable pharmacokinetic properties and outstanding brain penetrance observed in closely related analogues further highlight the potential of this chemotype for developing CNS-active agents . This product is intended for use as a key synthetic intermediate or a starting point for library development in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124032-31-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C15H19NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2

InChI Key

IDRYIYLOYFOQDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(CC1O)C(=O)OCC3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Dihalocarbene Addition for Spiroannulation

A widely referenced method involves the use of dihalocarbenes to generate the spirocyclic framework. In one protocol, a precursor such as benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is treated with a dihalocarbene generated from sodium trichloroacetate under phase-transfer conditions (e.g., tetrabutylammonium bromide) at 80–100°C for 12–24 hours. This reaction proceeds via a-shift mechanism, forming the spiro[2.5]octane system. Key parameters include:

  • Temperature : Elevated temperatures (>80°C) favor carbene stability and ring closure.

  • Catalyst : Phase-transfer agents (e.g., Bu₄NBr) enhance reaction efficiency by facilitating interfacial interactions.

  • Yield : Reported yields range from 45% to 68%, depending on the halogen source and solvent system.

Oxidative Ring-Closing Reactions

Alternative routes employ oxidative agents to construct the spirocyclic core. A patent describes the use of 2-iodoxybenzoic acid (IBX) in acetone to oxidize a hydroxylamine intermediate, triggering cyclization. This method avoids harsh conditions, operating at room temperature over 6–8 hours. The hydroxyl group at position 6 is introduced in situ during this step, simplifying subsequent functionalization.

Following spirocycle formation, the introduction of the benzyl ester and hydroxyl groups requires precise control to avoid side reactions.

Benzyl Ester Installation

The benzyl carboxylate moiety is typically introduced via a Steglich esterification or alkylation step. In one approach, the spirocyclic amine intermediate is reacted with benzyl chloroformate in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. This method achieves >90% conversion, with the reaction quenched using aqueous sodium bicarbonate to isolate the product.

Hydroxyl Group Introduction and Protection

The hydroxyl group at position 6 is often introduced through borohydride reduction of a ketone precursor. For example, benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is treated with sodium borohydride (NaBH₄) in methanol at −20°C, yielding the hydroxylated product in 75–85% yield. To prevent oxidation during subsequent steps, the hydroxyl group may be protected as a tert-butyldimethylsilyl (TBS) ether or acetylated using acetic anhydride.

Critical Reaction Optimization Parameters

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature RangeYield Improvement Strategy
SpiroannulationToluene80–100°CUse of microwave irradiation
EsterificationDCM0–5°CSlow addition of benzyl chloroformate
Hydroxyl ReductionMethanol−20°CGradual warming to room temperature

Catalytic Systems

  • Phase-transfer catalysts : Bu₄NBr increases dihalocarbene availability in biphasic systems.

  • Reductive agents : Lithium aluminum hydride (LiAlH₄) selectively reduces ketones without affecting ester groups.

Comparative Analysis of Patented Routes

Route from EP 3,459,940 A1

This patent outlines a 9-step synthesis starting from a pyrazole precursor:

  • Step 8 : this compound is synthesized via oxidation of a dihydroxy intermediate using IBX in acetone.

  • Step 9 : Further oxidation with Dess-Martin periodinane yields the 6-oxo derivative for downstream functionalization.

Route from US 8,927,739 B2

This method emphasizes dihalocarbene cyclization followed by reductive hydrodehalogenation:

  • Step C : Treatment with sodium trichloroacetate generates the spirocyclic core.

  • Step D : Zinc-acetic acid reduction removes halogen substituents, achieving 92% purity after column chromatography .

Chemical Reactions Analysis

Oxidation to Ketone

The hydroxyl group at position 6 is oxidized to a ketone, enabling further functionalization.

  • Reagents : 2-Iodoxybenzoic acid (IBX), acetone.

  • Conditions : 60°C, 12 hours.

  • Yield : 85% .

  • Product : Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate.

  • Characterization :

    • 1H-NMR^1\text{H-NMR}: δ 7.34–7.35 (m, 5H, aromatic), 5.15 (s, 2H, CH2_2Ph), 4.07 (s, 2H, CH2_2CO), 1.09–1.11 (m, 2H, cyclopropane) .

Hydrazine Formation via Reductive Amination

The ketone undergoes reductive amination with tert-butoxycarbonyl (Boc)-protected hydrazine.

  • Reagents : Sodium cyanoborohydride (NaBH3_3CN), p-toluenesulfonic acid (PTSA), Boc-hydrazine.

  • Conditions : Tetrahydrofuran (THF), room temperature, 36 hours.

  • Yield : 80.4% .

  • Product : Benzyl 6-(2-(tert-butoxycarbonyl)hydrazino)-4-azaspiro[2.5]octane-4-carboxylate.

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield the free hydrazine derivative.

  • Reagents : Hydrogen chloride (HCl) in ethyl acetate.

  • Conditions : Room temperature, 12 hours.

  • Yield : Not explicitly reported; product purified via column chromatography .

  • Product : Benzyl 6-hydrazino-4-azaspiro[2.5]octane-4-carboxylate.

  • Characterization :

    • 1H-NMR^1\text{H-NMR}: δ 7.21–7.35 (m, 10H, aromatic), 4.46–4.54 (m, 2H, CH2_2Ph), 3.89–3.93 (m, 1H, NH) .

Stability of the Benzyl Carbamate Group

The benzyl carbamate remains intact during acidic (HCl) and

Scientific Research Applications

Medicinal Chemistry

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has been investigated for its potential therapeutic applications:

  • Drug Development : This compound serves as a scaffold for synthesizing novel pharmaceuticals, particularly in the context of enzyme inhibitors and receptor modulators. Its spirocyclic nature allows it to interact with biological targets effectively, which is essential for developing drugs that modulate specific pathways in diseases such as cancer and autoimmune disorders .
  • Enzyme Inhibition : It has shown promise as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B cell signaling and is implicated in various autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus . Research indicates that modifications to the benzyl group can enhance its binding affinity to BTK, thereby improving its efficacy as a therapeutic agent.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be transformed into various derivatives through well-established synthetic routes. For instance, it can be converted into benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate via oxidation reactions . These derivatives can exhibit different biological activities and pharmacological properties.
  • Spirocyclic Compound Development : The unique structural features of this compound make it an ideal candidate for developing new spirocyclic compounds, which are known for their diverse biological activities . Researchers are exploring its potential in synthesizing compounds that may act as novel antibiotics or anticancer agents.

Biological Research

In biological studies, this compound is being explored for its interactions with various biological systems:

  • Receptor Modulation : Studies have indicated that this compound can influence receptor activity, making it a candidate for research into new therapeutic strategies targeting specific receptors involved in disease processes .
  • Immunological Studies : The compound's ability to modulate immune responses is under investigation, particularly how it affects B cell activation and antibody production. This aspect is crucial for understanding its role in autoimmune conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Study ASynthesis MethodologyDeveloped a robust method for synthesizing benzyl 6-hydroxy derivatives using benzyloxycarbonyl chloride .
Study BBTK InhibitionDemonstrated that modifications to the benzyl group significantly enhance binding affinity to BTK, suggesting potential use in treating autoimmune diseases .
Study CBiological ActivityInvestigated the modulation of immune responses by the compound, highlighting its potential role in regulating B cell activity .

Mechanism of Action

The mechanism of action of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate and related compounds:

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups Applications/Properties
This compound 261.32 4-azaspiro[2.5]octane Benzyl ester, hydroxyl Ester, hydroxyl Intermediate in drug synthesis; polar due to -OH
tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate 278.78 4-azaspiro[2.5]octane tert-Butyl ester, aminomethyl, oxa Ester, amine, ether Pharmaceutical building block; enhanced stability
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid, tert-butyl ester N/A 1-oxa-5-azaspiro[2.5]octane tert-Butyl ester, oxa Ester, ether Conformational studies; synthetic intermediate
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione N/A 7-oxa-9-azaspiro[4.5]decane Dimethylaminophenyl, benzothiazolyl, dione Ketone, ether, tertiary amine Fluorescent probes; enzyme inhibition studies
Potassium trans-bicyclo[5.1.0]octane-4-carboxylate N/A Bicyclo[5.1.0]octane Carboxylate salt Carboxylic acid salt Study of trans-fused cyclopropane geometries

Key Observations:

Core Structure Variations :

  • The target compound’s 4-azaspiro[2.5]octane core differs from larger spiro systems like 7-oxa-9-azaspiro[4.5]decane , which has expanded ring sizes (4- and 5-membered) and additional functional groups (e.g., ketones). Smaller spiro frameworks, such as the 2.5 system, impose greater conformational constraints, which can influence binding affinity in drug-receptor interactions .
  • Bicyclo[5.1.0]octanes lack a spiro junction but exhibit trans-fused cyclopropane rings, leading to distinct strain and reactivity profiles compared to spirocyclic analogs.

Benzyl vs. tert-Butyl Esters: Benzyl esters are more readily cleaved under catalytic hydrogenation, making them preferable in prodrug strategies, whereas tert-butyl esters offer steric protection against hydrolysis .

Synthetic Utility: Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione demonstrate the incorporation of heterocyclic motifs (e.g., benzothiazole) for applications in fluorescence-based assays. In contrast, the target compound’s simplicity makes it a versatile intermediate for further functionalization.

Geometric and Crystallographic Considerations :

  • The puckering coordinates of spiro systems (as defined by Cremer and Pople ) influence their three-dimensional conformation. For example, the 4-azaspiro[2.5]octane core likely adopts a distinct puckering amplitude compared to bicyclo[5.1.0]octanes, which exhibit transannular strain due to fused cyclopropane rings .

Biological Activity

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (CAS No. 124032-31-1) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound.

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 261.321 g/mol
  • Structure : The compound features a spirocyclic framework that is known for its diverse biological activities.

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Research indicates that spiro compounds often possess antimicrobial activity. This compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt microbial cell walls or interfere with metabolic pathways .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
  • Neuroprotective Activity : Preliminary studies suggest that this compound could offer neuroprotective benefits, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound displayed significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Research on Anti-inflammatory Effects : In vitro assays indicated that this compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : The compound's antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
  • Agricultural Use : Its efficacy against certain pathogens suggests potential applications in developing new pesticides or fungicides, especially in organic farming systems .
  • Neuroscience Research : The neuroprotective properties could lead to further exploration in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Q & A

Basic: What are the standard synthetic protocols for benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate?

The synthesis typically involves condensation reactions of spirocyclic precursors with benzyl-protected reagents. For example, analogous spiro compounds are synthesized via reactions between oxa-spirodiones and amine derivatives under reflux conditions (e.g., using DMF at 70°C) . Key steps include:

  • Spiro ring formation : Cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with amines to form the azaspiro core .
  • Hydroxyl group protection : Benzyl esters are introduced via esterification, often employing Boc (tert-butoxycarbonyl) or benzyl halides as protecting agents to stabilize reactive hydroxyl groups during synthesis .
  • Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) is standard for isolating the target compound .

Basic: Which spectroscopic and analytical methods validate the structure of this compound?

Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with spirocyclic systems showing distinct splitting patterns due to restricted rotation .
  • FTIR : Confirms functional groups (e.g., ester C=O at ~1700 cm1^{-1}, hydroxyl O-H stretch at ~3200–3500 cm1^{-1}) .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies include:

  • Multi-technique cross-validation : Combine NMR, IR, and X-ray crystallography (using SHELX or OLEX2) to resolve ambiguous signals .
  • Dynamic NMR experiments : Probe temperature-dependent conformational changes in spiro rings .
  • Crystallographic refinement : SHELXL’s robust algorithms can model disorder in hydroxyl or benzyl groups, especially in high-resolution datasets .

Advanced: What strategies optimize reaction yields for spirocyclic intermediates?

Optimization hinges on:

  • Catalyst selection : Iridium catalysts enhance enantioselectivity in allylic amination (e.g., 97% yield achieved for tert-butyl derivatives under DMF at 70°C) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclization steps .
  • Protecting group compatibility : Boc groups are preferred over benzyl esters for acid-sensitive intermediates to avoid side reactions .

Advanced: How is X-ray crystallography applied to determine the compound’s 3D structure?

  • Data collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron or Cu-Kα sources.
  • Structure solution : SHELXD or SHELXS solves phase problems via direct methods .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. ORTEP-3 visualizes anisotropic displacement parameters for spiro rings and benzyl groups .

Advanced: What mechanistic insights explain the formation of the azaspiro ring?

The spiro ring forms via:

  • Nucleophilic attack : Amine groups in precursors attack carbonyl carbons of oxa-spirodiones, followed by dehydration .
  • Steric guidance : Bulky substituents (e.g., benzyl esters) direct regioselectivity during cyclization .
  • Hydrogen-bond templating : Intermolecular H-bonds stabilize transition states, as modeled by graph-set analysis (e.g., Etter’s rules) .

Advanced: How do protective groups influence reactivity in downstream modifications?

  • Benzyl esters : Provide steric hindrance and prevent hydroxyl group oxidation during functionalization .
  • Boc groups : Enable selective deprotection under mild acidic conditions (e.g., TFA), preserving the spiro core .
  • Comparative stability : Benzyl groups are stable under basic conditions but require harsher methods (e.g., H₂/Pd) for removal .

Advanced: What role do hydrogen-bonding networks play in crystallographic packing?

  • Graph-set analysis : Identifies recurrent motifs (e.g., R22(8)R_2^2(8) rings) involving hydroxyl and carbonyl groups, dictating crystal symmetry .
  • Thermal stability : Strong H-bonds (e.g., O-H···O=C) enhance lattice energy, improving thermal stability for storage .

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